

Chemical Identity and Synthesis of (+)-Apoverbenone

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Compound Focus: (+)-Apoverbenone

CAS No.: 35408-03-8

Cat. No.: S3092586

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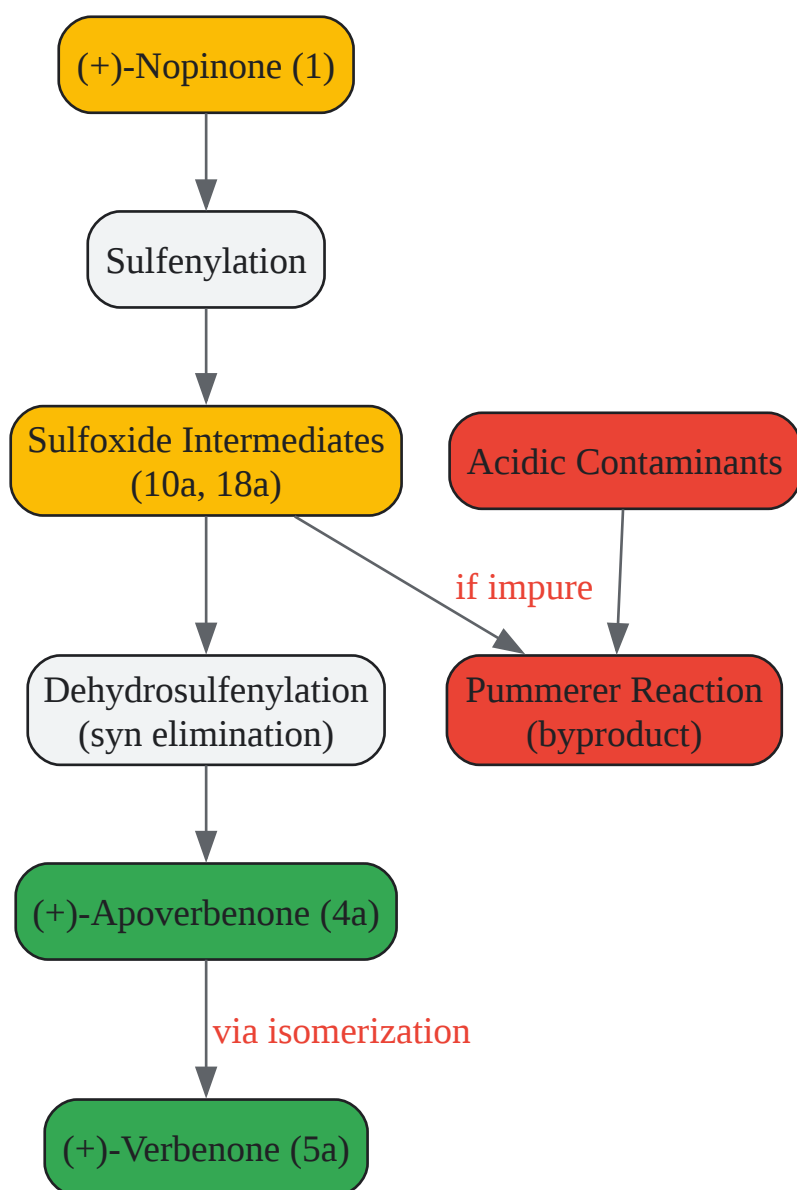
The table below summarizes the core structural and synthetic information available for (+)-Apoverbenone.

| Property | Description |
|--------------------------|--|
| IUPAC Name | 6,6-Dimethylnorpin-3-en-2-one [1] |
| Common Name | (+)-Apoverbenone [2] [1] |
| Molecular Formula | Information not explicitly provided in search results* |
| CAS Number | Information not available in search results* |
| Specific Rotation | $[\alpha]_D +319^\circ$ (c = 2.4% in CHCl_3) [1] |
| Chiral Starting Material | (+)-Nopinone, readily available from (-)- β -pinene [2] |
| Key Synthetic Method | Sulfenylation-dehydrosulfenylation [2] |
| Alternative Synthesis | Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one using $\text{LiBr/Li}_2\text{CO}_3$ in DMSO [1] |

*The molecular formula for Apoverbenone (C₉H₁₂O) can be inferred from its IUPAC name, 6,6-dimethylnorpin-3-en-2-one [1].

Key Synthetic Pathways and Workflows

The synthesis of **(+)-Apoverbenone** is a crucial step in producing optically active compounds like verbenone. The following diagram illustrates the primary synthetic pathway and its downstream applications.



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Synthesis of **(+)-Apoverbenone** and potential byproduct formation.

Experimental and Handling Considerations

- **Purification is Critical:** The **sulfenylation-dehydrosulfenylation method** can have a competing side reaction. If the sulfoxide intermediates are not purified, acidic contaminants can trigger the **Pummerer reaction**, leading to the byproduct **3-(phenylthio)verbenone (11)** instead of the desired enone [2].
- **Thermal Instability:** The success of the dehydrosulfenylation step depends on the configuration of the sulfoxide intermediate. For example, the literature indicates that isomer **18b** decomposes under heat, highlighting that reaction conditions must be carefully controlled based on the specific stereochemistry of the intermediates [2].

Characterization Techniques and Further Research

While the search results do not provide a full spectroscopic dataset (e.g., NMR, IR, MS), the following established techniques are relevant for characterizing a compound like **(+)-Apoverbenone**:

- **Optical Rotation:** As shown in the table, this is a key parameter for confirming optical activity and enantiomeric purity [1].
- **Nuclear Magnetic Resonance (NMR):** ^1H NMR and **NOE (Nuclear Overhauser Effect) correlations** are used to assign the configuration of complex intermediates in the synthesis [2].
- **Mass Spectrometry (MS):** This would be used to determine molecular weight and confirm the molecular formula [3].
- **X-Ray Diffraction (XRD):** This technique can unambiguously determine the absolute configuration of all stereocenters in a molecule, which is vital for chiral compounds [3].

The information on **(+)-Apoverbenone** is primarily found in older, specialized literature. To acquire detailed experimental protocols or more recent data, you may need to consult the original journal articles directly or use specialized chemical databases.

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References

1. (6,6-dimethylnorpin-3-en-2-one). An investigation into... Apoverbenone [pubs.rsc.org]
2. Preparation of Optically Active Apoverbenone and Verbenone from... [pubmed.ncbi.nlm.nih.gov]
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To cite this document: Smolecule. [Chemical Identity and Synthesis of (+)-Apoverbenone]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3092586#apoverbenone-structure-and-characterization>]

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